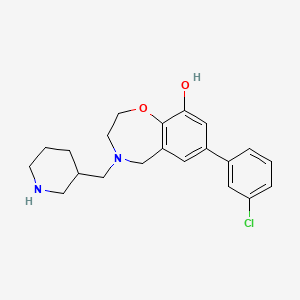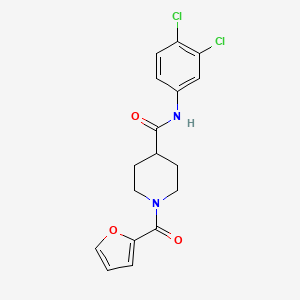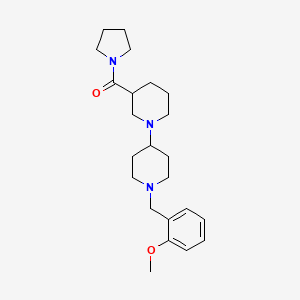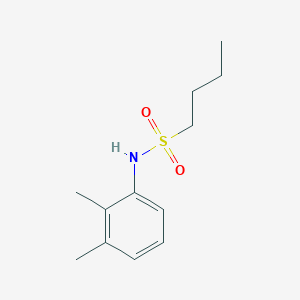![molecular formula C17H24N2O7 B5467708 2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate](/img/structure/B5467708.png)
2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine and amphetamine chemical classes. It is a psychedelic drug that produces hallucinations and altered states of consciousness. DMMDA-2 is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.
Mecanismo De Acción
DMMDA-2 acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by DMMDA-2 leads to increased levels of the neurotransmitter dopamine, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
DMMDA-2 produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has been reported to produce visual and auditory hallucinations, as well as changes in the perception of time and space. DMMDA-2 has also been shown to increase creativity and promote feelings of empathy and connectedness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA-2 has several advantages for use in lab experiments. It is a relatively new compound, and its effects on the brain and behavior are still being studied. This makes it an ideal candidate for research on the effects of psychedelics on the brain. However, DMMDA-2 is also a potent psychedelic drug, and its use in lab experiments requires careful consideration of ethical and safety issues.
Direcciones Futuras
There are several future directions for research on DMMDA-2. One area of interest is the study of its effects on the brain and behavior in different populations, such as individuals with mental illness or addiction. Another area of interest is the development of therapeutic applications for DMMDA-2, such as in the treatment of depression or anxiety. Additionally, further research is needed to fully understand the mechanism of action of DMMDA-2 and its potential for use in clinical settings.
Métodos De Síntesis
DMMDA-2 can be synthesized from the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate. The resulting nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with dimethylcarbamoyl chloride to form DMMDA-2.
Aplicaciones Científicas De Investigación
DMMDA-2 has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to activate serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. DMMDA-2 has also been used to study the effects of psychedelics on creativity, spirituality, and personal growth.
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(dimethylamino)methyl]-5-methoxyphenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.C4H4O4/c1-14(2)9-10-6-7-11(17-5)8-12(10)18-13(16)15(3)4;5-3(6)1-2-4(7)8/h6-8H,9H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCAKSANWNQAEW-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)OC)OC(=O)N(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=C(C=C1)OC)OC(=O)N(C)C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-1,2-phenylene diacetate](/img/structure/B5467639.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5467646.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5467651.png)


![4-({4-[(3-isopropyl-6-methyl-2-oxocyclohexylidene)methyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5467671.png)

![2-chloro-4-(4H-1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5467682.png)

![4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile](/img/structure/B5467687.png)
![(2R,4r)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B5467692.png)
